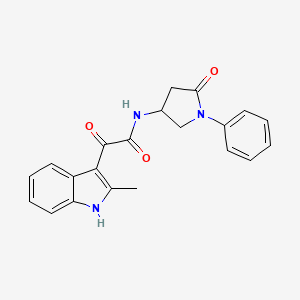
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
「2-(2-メチル-1H-インドール-3-イル)-2-オキソ-N-(5-オキソ-1-フェニルピロリジン-3-イル)アセトアミド」は、インドール環、ピロリジン環、アセトアミド基を特徴とする複雑な有機化合物です。
2. 製法
合成経路と反応条件
「2-(2-メチル-1H-インドール-3-イル)-2-オキソ-N-(5-オキソ-1-フェニルピロリジン-3-イル)アセトアミド」の合成には、通常、複数段階の有機反応が含まれます。一般的な合成経路には、次のようなものが含まれます。
インドール環の形成: 2-メチルインドールなどの前駆体から出発して、フィッシャーインドール合成によってインドール環を合成することができます。
ピロリジン環の形成: 適切なアミンとカルボニル化合物を用いた環化反応によって、ピロリジン環を合成することができます。
カップリング反応: インドールとピロリジンの中間体は、アシルクロリドや無水物などの試薬を用いてカップリングして、最終的なアセトアミド構造を形成することができます。
工業的生産方法
この化合物の工業的生産には、収率と純度を最大化するように上記の合成経路を最適化する必要があるでしょう。これには、触媒の使用、反応条件の高スループットスクリーニング、クロマトグラフィーなどの精製技術が含まれる可能性があります。
3. 化学反応の分析
反応の種類
酸化: この化合物は、特にインドール環において、過マンガン酸カリウムや三酸化クロムなどの試薬を用いて酸化反応を起こす可能性があります。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を用いて、カルボニル基を標的にすることができます。
置換: 置換反応は、適切な条件下で求電子剤または求核剤を用いて、インドール環またはピロリジン環で起こる可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム、過酸化水素。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、触媒的還元。
置換: ハロゲン化剤、アミンやアルコールなどの求核剤、反応を促進する塩基または酸。
主な生成物
これらの反応の主な生成物は、使用された特定の条件や試薬によって異なります。たとえば、酸化によってヒドロキシル化誘導体が得られる場合がある一方、還元によってアルコールやアミンが得られる可能性があります。
4. 科学研究への応用
化学
化学において、この化合物は、より複雑な分子の合成のための構成要素として使用することができます。そのユニークな構造により、さまざまな官能基化反応が可能になります。
生物学
生物学研究では、タンパク質や核酸などの生体高分子との潜在的な相互作用について、この化合物を研究することができます。
医学
医薬品化学では、抗炎症作用、抗がん作用、抗菌作用などの潜在的な治療特性について、この化合物を調査することができます。
産業
産業では、この化合物は、新素材の開発や、他の貴重な化合物の合成のための前駆体として使用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Ring: Starting with a precursor such as 2-methylindole, the indole ring can be synthesized through a Fischer indole synthesis.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Coupling Reactions: The indole and pyrrolidine intermediates can be coupled using reagents like acyl chlorides or anhydrides to form the final acetamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could target the carbonyl groups, using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions might occur at the indole or pyrrolidine rings, using electrophiles or nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and bases or acids to facilitate the reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, the compound might be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
作用機序
「2-(2-メチル-1H-インドール-3-イル)-2-オキソ-N-(5-オキソ-1-フェニルピロリジン-3-イル)アセトアミド」の作用機序は、その分子標的との特定の相互作用によって異なります。考えられるメカニズムには、次のようなものがあります。
酵素への結合: 酵素活性を阻害または活性化する。
受容体との相互作用: 生物系における受容体活性を調節する。
遺伝子発現の改変: 転写または翻訳プロセスに影響を与える。
6. 類似の化合物との比較
類似の化合物
2-(1H-インドール-3-イル)-2-オキソアセトアミド: メチル基とピロリジン基がありません。
N-(5-オキソ-1-フェニルピロリジン-3-イル)アセトアミド: インドール環がありません。
2-(2-メチル-1H-インドール-3-イル)アセトアミド: ピロリジン基とオキソ基がありません。
独自性
「2-(2-メチル-1H-インドール-3-イル)-2-オキソ-N-(5-オキソ-1-フェニルピロリジン-3-イル)アセトアミド」の独自性は、その官能基の組み合わせにあります。これにより、類似の化合物と比較して、ユニークな化学反応性と生物活性が付与される可能性があります。
類似化合物との比較
Similar Compounds
2-(1H-indol-3-yl)-2-oxoacetamide: Lacks the methyl and pyrrolidine groups.
N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide: Lacks the indole ring.
2-(2-methyl-1H-indol-3-yl)acetamide: Lacks the pyrrolidine and oxo groups.
Uniqueness
The uniqueness of “2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide” lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C21H19N3O3 |
|---|---|
分子量 |
361.4 g/mol |
IUPAC名 |
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide |
InChI |
InChI=1S/C21H19N3O3/c1-13-19(16-9-5-6-10-17(16)22-13)20(26)21(27)23-14-11-18(25)24(12-14)15-7-3-2-4-8-15/h2-10,14,22H,11-12H2,1H3,(H,23,27) |
InChIキー |
IEPAJGSKMSIAJV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3CC(=O)N(C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2-bromobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B11243978.png)
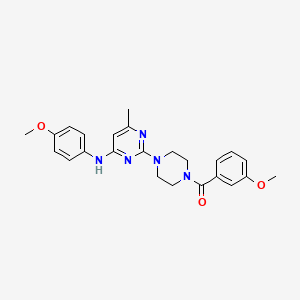
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-N,N-diethyl-4-methylquinoline-6-sulfonamide](/img/structure/B11243991.png)
![6-methyl-4-[(4-methylphenyl)sulfonyl]-N-[4-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11244006.png)
![N-{1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-3,4-dimethoxyaniline](/img/structure/B11244013.png)
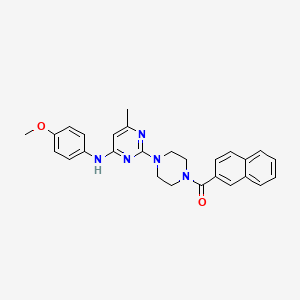
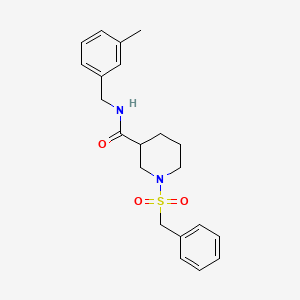
![4-Methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B11244033.png)
![N-(2,3-dimethylphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11244037.png)
![3,5-dimethoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzamide](/img/structure/B11244040.png)
![N-(2-ethylphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11244052.png)
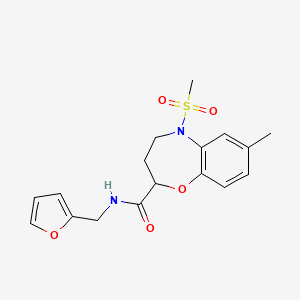
![N-Benzyl-6-[4-(4-ethoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine](/img/structure/B11244062.png)
![N-(3-chloro-4-methylphenyl)-2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11244065.png)
